N-(((9H-Fluoren-9-yl)methoxy)carbonyl)triphenyl-L-methionine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-tritylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO4S/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBGJLDYRSFHBT-DHUJRADRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514176 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}triphenyl-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167015-23-8 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}triphenyl-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical and Physical Properties
Fmoc-S-trityl-L-Homocysteine is a white to off-white powder utilized in peptide chemistry. chemimpex.com Its key properties are summarized in the table below. The trityl group provides significant steric bulk, protecting the thiol group, while the Fmoc group allows for its use in standard automated peptide synthesizers. chemimpex.comnih.gov
Data sourced from multiple references. chemimpex.comchemicalbook.comamericanchemicalsuppliers.comsigmaaldrich.comclearsynth.com
Synthesis and Purification
The synthesis of Fmoc-S-trityl-L-Homocysteine is a multi-step process that involves the strategic protection of the functional groups of L-homocysteine. A common synthetic route begins with the protection of the thiol group of L-homocysteine using trityl chloride (Trt-Cl) in the presence of a base. This step prevents the reactive thiol from participating in subsequent reactions. Following the S-tritylation, the α-amino group is protected using 9-fluorenylmethyl-chloroformate (Fmoc-Cl) or a similar Fmoc-donating reagent, typically under basic conditions.
Purification of the final product is critical to ensure its suitability for peptide synthesis, where high purity is required to avoid the incorporation of impurities into the growing peptide chain. nih.gov The crude product is typically purified using chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for achieving the high purity (often ≥97%) needed for peptide synthesis applications. chemimpex.comresearchgate.net The purity is verified by analytical techniques such as HPLC and thin-layer chromatography (TLC). sigmaaldrich.com
Biochemical and Biomedical Applications of Fmoc S Trityl L Homocysteine
Drug Discovery and Development Initiatives
The distinct properties of Fmoc-S-trityl-L-Homocysteine make it a valuable tool in the quest for new medicines. chemimpex.comchemimpex.com Its incorporation into peptide structures can lead to compounds with enhanced therapeutic potential.
Design of Therapeutics Targeting Specific Biological Pathways
Fmoc-S-trityl-L-Homocysteine is utilized in the design of therapeutics aimed at specific biological pathways. chemimpex.com The presence of the homocysteine residue, a homolog of cysteine with an additional methylene (B1212753) group, can alter the three-dimensional structure and, consequently, the biological activity of a peptide. wikipedia.org This allows researchers to create peptides that can more effectively interact with and modulate the activity of specific proteins or enzymes involved in disease processes. The ability to introduce homocysteine at precise locations within a peptide sequence is critical for studying structure-activity relationships and optimizing the therapeutic efficacy of drug candidates. chemimpex.comacs.org
Development of Inhibitors and Modulators
A significant application of Fmoc-S-trityl-L-Homocysteine is in the development of inhibitors and modulators of biological targets. chemimpex.com For instance, derivatives of S-trityl-L-cysteine, a closely related compound, have been synthesized and shown to act as potent allosteric inhibitors of Eg5, a human kinesin essential for cell division. acs.org This line of research suggests the potential for developing novel anticancer agents by targeting the mitotic spindle. acs.org The strategic placement of homocysteine within a peptide can influence its binding affinity and inhibitory potency against enzymes or receptors, making it a key component in the design of new therapeutic inhibitors. chemimpex.com
Novel Peptide-Based Drugs
The use of Fmoc-S-trityl-L-Homocysteine is instrumental in the creation of novel peptide-based drugs. chemimpex.com Its ability to participate in the formation of disulfide bonds can be leveraged to create cyclic peptides, which often exhibit greater stability and biological activity compared to their linear counterparts. chemimpex.com The incorporation of non-proteinogenic amino acids like homocysteine can also confer resistance to enzymatic degradation, a significant advantage for therapeutic peptides. vulcanchem.com Research has explored the synthesis of peptide analogs, such as somatostatin (B550006) analogs, incorporating homocysteine derivatives for potential therapeutic applications.
Bioconjugation Processes
Bioconjugation, the process of linking a biomolecule to another molecule, is a powerful strategy in drug development, and Fmoc-S-trityl-L-Homocysteine plays a key role in these processes. chemimpex.comchemimpex.com
Attachment of Biomolecules to Peptides
Fmoc-S-trityl-L-Homocysteine facilitates the attachment of various biomolecules to peptides. chemimpex.com After the peptide chain is synthesized, the trityl protecting group on the homocysteine side chain can be selectively removed, exposing a reactive thiol group. peptide.com This thiol group can then be used as a chemical handle to attach other molecules, such as fluorescent dyes, imaging agents, or other therapeutic moieties. rsc.org This site-specific modification allows for the creation of multifunctional peptide conjugates with tailored properties for research and therapeutic purposes.
Targeted Drug Delivery Systems
A critical application of bioconjugation involving Fmoc-S-trityl-L-Homocysteine is in the development of targeted drug delivery systems. chemimpex.com By attaching a targeting ligand—a molecule that specifically binds to receptors on cancer cells, for example—to a peptide containing a deprotected homocysteine residue, a drug can be directed specifically to the site of disease. This targeted approach can enhance the efficacy of the therapeutic agent while minimizing off-target side effects. The versatility of the thiol group allows for its use in various "click chemistry" reactions, providing an efficient and reliable method for constructing these complex drug delivery vehicles. iris-biotech.de
Proteomics Researchbenchchem.com
In the field of proteomics, Fmoc-S-trityl-L-homocysteine serves as a valuable tool for investigating protein structure and function. chemimpex.comevitachem.com Its incorporation into synthetic peptides allows researchers to probe the intricate world of protein interactions and the mechanisms underlying various diseases. chemimpex.com The unique properties of the homocysteine side chain, once deprotected, are central to these applications.
Fmoc-S-trityl-L-homocysteine is instrumental in studying how proteins interact with each other and perform their functions. chemimpex.comchemimpex.com After this building block is incorporated into a peptide sequence and the protective trityl group is removed, the exposed thiol group of the homocysteine residue can form disulfide bonds. chemimpex.comevitachem.com This capability is leveraged to understand and mimic natural protein modifications.
A key mechanism by which the parent molecule, L-homocysteine, interacts with proteins is through a process called S-homocysteinylation. nih.gov This involves the formation of stable disulfide bonds between the thiol group of homocysteine and cysteine residues on proteins, which can alter or impair the protein's function. nih.gov Research has identified several proteins that are targets for this modification, leading to significant functional consequences. nih.gov For instance, the S-homocysteinylation of fibronectin impairs its ability to bind to fibrin, which could disrupt recovery from thrombotic events. nih.gov Similarly, when the protein metallothionein (B12644479) is homocysteinylated, its ability to bind zinc is disrupted, and its inherent antioxidant activity is nullified. nih.gov By enabling the precise insertion of homocysteine into peptides, Fmoc-S-trityl-L-homocysteine provides a powerful method for researchers to investigate the specific impacts of such modifications on protein function. chemimpex.com
Table 1: Research Findings on Protein Homocysteinylation
| Target Protein | Functional Impact of S-Homocysteinylation | Reference |
|---|---|---|
| Fibronectin | Impaired ability to bind to fibrin. | nih.gov |
| Metallothionein | Disruption of zinc binding and abrogation of superoxide (B77818) dismutase activity. | nih.gov |
| Fibrillin-1 | Loss of function of this essential matrix protein. | nih.gov |
| Albumin | Identified as a major target for homocysteinylation in plasma. | nih.gov |
The study of protein interactions facilitated by Fmoc-S-trityl-L-homocysteine is essential for understanding the molecular basis of various diseases. chemimpex.com Elevated blood levels of homocysteine, a condition known as hyperhomocysteinemia, is an established risk factor for several pathologies, including cardiovascular disease, Alzheimer's disease, and complications during pregnancy. nih.gov The underlying cytotoxicity of high homocysteine levels is thought to stem from its ability to modify proteins via S-homocysteinylation, thereby impairing their normal function. nih.gov
This modification of protein cysteine residues by homocysteine presents a paradigm for understanding the pathogenesis of vascular disease associated with hyperhomocysteinemia. nih.gov Furthermore, studies have linked systemic homocysteine to increased oxidative stress in the brain, which may contribute to the sympathetic nervous system overactivity seen in hypertension. nih.gov In patients with schizophrenia, hyperhomocysteinemia is associated with oxidative stress, mitochondrial damage, and thyroid dysfunction, suggesting that homocysteine may serve as a prognostic marker for the condition. frontiersin.org The use of Fmoc-S-trityl-L-homocysteine in research helps to model these disease-relevant modifications, providing insight into their specific pathological consequences.
Study of Protein Interactions and Functions
Antioxidant Studies and Mitigation of Oxidative Stressbenchchem.com
The role of homocysteine in oxidative stress is complex, with research exploring its potential as both an antioxidant and a contributor to oxidative damage in pathological states. chemimpex.comnih.govmdpi.com Fmoc-S-trityl-L-homocysteine is used in studies aimed at understanding and potentially mitigating oxidative stress in biological systems. chemimpex.com
Homocysteine is a biothiol that contains a free sulfhydryl group, which can contribute to the body's antioxidant capacity by preventing damage from free radicals. mdpi.comcreative-peptides.com One study found that erythrocytes (red blood cells) can metabolize the amino acid methionine to produce homocysteine. mdpi.com This homocysteine was shown to have a protective, antioxidative effect under conditions of oxidative stress by decreasing the production of reactive oxygen species (ROS), inhibiting damage to the cell membrane, and reducing the formation of methemoglobin. mdpi.com The research concluded that homocysteine may act as a supplementary protective factor for erythrocytes against ROS damage. mdpi.com
Table 2: The Dual Role of Homocysteine in Oxidative Stress
| Role | Mechanism/Observation | Context | Reference |
|---|---|---|---|
| Antioxidant | Decreases ROS production in erythrocytes; enhances ferryl hemoglobin reduction. | Physiological defense in red blood cells. | mdpi.com |
| Pro-oxidant | Associated with increased ROS production in the brain; linked to lipid peroxidation. | Pathological condition (Hyperhomocysteinemia). | nih.govfrontiersin.org |
Protein Engineering and Modificationanaspec.com
Fmoc-S-trityl-L-homocysteine is a key building block for protein engineering and the synthesis of modified proteins with specific, novel functions. chemimpex.com Its primary use is in solid-phase peptide synthesis (SPPS), where it allows for the precise introduction of a homocysteine residue at any desired position within a peptide chain. chemimpex.com
A significant application in protein engineering is the creation of cyclic peptides. chemimpex.com The ability of the homocysteine side chain to form a disulfide bond, either with another cysteine/homocysteine residue in the same peptide or with an external molecule, is leveraged to create these structures. chemimpex.comresearchgate.net Cyclic peptides are of great interest in drug discovery because their constrained structure often leads to enhanced stability, higher bioactivity, and improved resistance to degradation by enzymes compared to their linear counterparts. chemimpex.com The process involves synthesizing a linear peptide containing two thiol-bearing residues (like homocysteine) using SPPS, followed by cleavage from the solid support and an oxidation reaction to form the intramolecular disulfide bond, resulting in a cyclic molecule. researchgate.netgoogle.com Fmoc-S-trityl-L-homocysteine is an ideal reagent for this purpose, enabling the design and synthesis of these complex and potentially therapeutic molecules. chemimpex.comchemimpex.com
Methodological Advancements and Future Directions
Analytical Techniques for Characterization in Research
The precise characterization of Fmoc-S-trityl-L-Homocysteine and peptides incorporating it is crucial for ensuring the quality and reliability of research findings. A suite of analytical techniques is employed to verify the compound's identity, purity, and structural integrity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Fmoc-S-trityl-L-Homocysteine. nih.gov Chiral HPLC, in particular, is essential for confirming the enantiomeric purity of the L-homocysteine derivative, ensuring that the correct stereoisomer is used in peptide synthesis. mdpi.com Different types of chiral stationary phases (CSPs), such as quinine-based zwitterionic and anion-exchanger types, are utilized for the effective enantioseparation of Nα-Fmoc protected amino acids. mdpi.com
Mass Spectrometry (MS) provides invaluable information about the molecular weight of the compound, confirming its identity. evitachem.com When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying and quantifying the desired product and any potential impurities in a sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy is employed to elucidate the detailed chemical structure of Fmoc-S-trityl-L-Homocysteine. evitachem.com Techniques such as ¹H NMR and ¹³C NMR provide information about the arrangement of atoms within the molecule, confirming the presence and integrity of the Fmoc and trityl protecting groups and the homocysteine backbone.
Fourier-Transform Infrared (FTIR) Spectroscopy complements NMR by identifying the characteristic functional groups present in the molecule, such as the carbonyl groups of the Fmoc and carboxylic acid moieties, and the aromatic rings of the protecting groups. evitachem.com
Table 1: Key Analytical Techniques for Fmoc-S-trityl-L-Homocysteine Characterization
| Analytical Technique | Purpose | Key Findings/Applications |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of components in a mixture. nih.gov | Used to determine the percentage purity of Fmoc-S-trityl-L-Homocysteine and to separate it from starting materials and byproducts. |
| Chiral HPLC | Enantiomeric purity determination. mdpi.com | Confirms the presence of the desired L-enantiomer and quantifies any D-enantiomer contamination. mdpi.com |
| Mass Spectrometry (MS) | Molecular weight determination and identification. evitachem.com | Verifies the correct molecular weight of the synthesized compound. evitachem.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation. evitachem.com | Confirms the covalent structure, including the attachment points of the protecting groups. evitachem.com |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification. evitachem.com | Detects characteristic vibrational frequencies of functional groups, confirming the compound's overall structure. evitachem.com |
Emerging Roles in Chemical Biology
Fmoc-S-trityl-L-Homocysteine is not merely a building block for synthetic peptides; it is a gateway to creating tools for exploring fundamental biological processes. The incorporation of homocysteine into peptides allows researchers to investigate the roles of this non-proteinogenic amino acid in various biological contexts. wikipedia.org
One key area of interest is the study of protein N-homocysteinylation , a post-translational modification where homocysteine thiolactone (a cyclized form of homocysteine) reacts with lysine (B10760008) residues on proteins. mdpi.com This modification has been implicated in protein damage and dysfunction. By synthesizing peptides containing homocysteine, researchers can create specific substrates and probes to study the enzymes and mechanisms involved in this process.
Furthermore, the thiol side chain of homocysteine provides a unique handle for bioconjugation . chemimpex.com After deprotection, the thiol group can be selectively modified with various molecules, including fluorescent dyes, biotin (B1667282) tags, or drug molecules. This enables the creation of customized peptide probes for imaging, affinity purification, and targeted drug delivery. The ability to form disulfide bonds also allows for the synthesis of cyclic peptides , which often exhibit enhanced stability and biological activity compared to their linear counterparts. chemimpex.com
The study of homocysteine-containing peptides is also relevant to understanding the pathology of diseases associated with hyperhomocysteinemia (elevated levels of homocysteine), such as cardiovascular disease and neurodegenerative disorders. wikipedia.orgbenthamscience.com Synthetic peptides mimicking segments of proteins affected by homocysteinylation can be used to investigate the structural and functional consequences of this modification.
Computational Approaches in Peptide Design and Synthesis
The design and synthesis of peptides with specific functions is a complex challenge. Computational methods are increasingly being employed to navigate the vast sequence space and predict the properties of novel peptides before their synthesis. wiley.commdpi.com
For peptides containing non-canonical amino acids like homocysteine, computational tools can be particularly valuable. Molecular modeling and molecular dynamics (MD) simulations can be used to predict how the incorporation of homocysteine will affect the peptide's three-dimensional structure, flexibility, and interaction with biological targets. mdpi.com This can help in designing peptides with enhanced binding affinity, stability, or specific conformational properties.
Computational approaches can also aid in the optimization of the synthesis process itself. For example, modeling can help predict potential difficulties in peptide chain assembly, such as aggregation or difficult coupling steps, allowing for the proactive adjustment of synthesis protocols.
The integration of computational design with experimental synthesis and characterization creates a powerful iterative cycle for the development of novel peptide-based materials and therapeutics. wiley.com As computational methods become more accurate and accessible, they are expected to play an increasingly important role in the design of peptides incorporating Fmoc-S-trityl-L-Homocysteine.
Potential for Large-Scale Production and Therapeutic Applications
The utility of Fmoc-S-trityl-L-Homocysteine extends beyond the research laboratory, with potential for the large-scale production of peptide-based therapeutics. Peptides have emerged as a significant class of drugs with applications in various therapeutic areas, including oncology, metabolic diseases, and infectious diseases. mdpi.com
The development of automated solid-phase peptide synthesizers has made the production of peptides more efficient and scalable. For a compound like Fmoc-S-trityl-L-Homocysteine to be viable for the commercial production of a therapeutic peptide, robust and cost-effective manufacturing processes are essential. This includes optimizing the synthesis of the protected amino acid itself and ensuring its high purity and batch-to-batch consistency. lookchem.com
Peptides containing homocysteine may offer unique therapeutic advantages. The thiol side chain can be used for conjugation to drug carriers or for creating specific disulfide-linked drug conjugates. Furthermore, the incorporation of this non-natural amino acid can sometimes improve the pharmacokinetic properties of a peptide, such as its resistance to enzymatic degradation.
While there are currently no approved drugs that are publicly disclosed to be synthesized using Fmoc-S-trityl-L-Homocysteine, the growing pipeline of peptide therapeutics suggests a promising future. mdpi.com As our understanding of the roles of homocysteine in health and disease deepens, the demand for high-quality Fmoc-S-trityl-L-Homocysteine for the development of novel therapies is likely to increase. Research into the therapeutic potential of targeting homocysteine metabolism and its associated pathways continues to be an active area of investigation. benthamscience.comnih.gov
Conclusion
Summary of Fmoc-S-trityl-L-Homocysteine's Impact on Academic Research
Fmoc-S-trityl-L-Homocysteine has established itself as a crucial building block in the field of peptide chemistry, significantly impacting academic research. Its primary role is as a protected amino acid derivative for the incorporation of L-homocysteine into peptide sequences during Fmoc-based solid-phase peptide synthesis (SPPS). chemimpex.comsigmaaldrich.com The compound features two key protecting groups: the fluorenylmethoxycarbonyl (Fmoc) group on the amine and the highly stable trityl (Trt) group on the thiol side chain. chemimpex.com This dual-protection scheme is essential for preventing unwanted side reactions and allows for the precise, sequential assembly of complex peptides. chemimpex.com
The availability of Fmoc-S-trityl-L-Homocysteine has enabled researchers to systematically investigate the structural and functional roles of homocysteine residues in peptides and proteins, an area of growing interest because homocysteine is a non-proteinogenic amino acid with important metabolic links to cysteine and methionine. nih.govmdpi.com Its use facilitates the synthesis of peptide analogs for studying enzyme mechanisms, protein folding, and the effects of incorporating unnatural amino acids. anaspec.comalbany.edu Furthermore, the trityl-protected thiol group can be deprotected to allow for specific modifications, such as forming disulfide bonds to create cyclic peptides, which often exhibit enhanced stability and bioactivity. chemimpex.com This capability is vital for research in drug development and proteomics, where it aids in creating novel therapeutics and probes for studying protein interactions. chemimpex.comchemimpex.com
Outstanding Challenges and Research Opportunities
Despite its utility, the use of Fmoc-S-trityl-L-Homocysteine presents certain challenges that also open avenues for new research. A primary challenge lies in the synthesis and purification of complex or long peptide sequences containing homocysteine, where side reactions can still occur. bachem.com The conditions for removing the trityl group, typically strong acids like trifluoroacetic acid (TFA), can sometimes be harsh and may affect other sensitive residues in the peptide chain. bachem.com This necessitates the development of milder or more orthogonal deprotection strategies to improve the efficiency and yield of complex peptide synthesis.
Research opportunities abound in leveraging the unique properties of the homocysteine side chain. The thiol group, once deprotected, is a versatile handle for various chemical modifications. albany.edu This opens up possibilities in bioconjugation, where peptides containing homocysteine can be attached to other molecules like drugs, imaging agents, or nanoparticles for targeted delivery systems. chemimpex.comchemimpex.com There is also significant potential in exploring the formation of thioether linkages and novel cyclic structures beyond traditional disulfide bridges, which could lead to peptides with unique conformational constraints and biological activities. nih.gov The study of homocysteine-containing peptides in the context of protein misfolding diseases and oxidative stress is another promising frontier, as homocysteine metabolism is linked to various pathological conditions. mdpi.commdpi.com
Table 1: Research Opportunities and Associated Challenges
| Research Area | Opportunity | Outstanding Challenge |
|---|---|---|
| Novel Therapeutics | Design of highly stable cyclic peptides and peptidomimetics with enhanced target affinity and reduced susceptibility to enzymatic degradation. chemimpex.comnih.govcreative-enzymes.com | Achieving efficient cyclization and avoiding side reactions during synthesis and deprotection steps. bachem.com |
| Bioconjugation & Drug Delivery | Use of the unique thiol reactivity for site-specific attachment of therapeutic payloads, polymers, or imaging agents. chemimpex.comchemimpex.com | Ensuring the chemoselectivity of the conjugation reaction in the presence of other reactive functional groups. rsc.org |
| Protein Engineering | Incorporation of homocysteine as a non-canonical amino acid to probe protein structure, function, and create proteins with novel catalytic or binding properties. chemimpex.comalbany.edu | Overcoming potential protein misfolding or aggregation caused by the introduction of a non-native amino acid. mdpi.com |
| Materials Science | Development of new biomaterials and hydrogels through peptide self-assembly or cross-linking via the homocysteine thiol group. mdpi.com | Controlling the kinetics and final structure of the self-assembled or cross-linked materials. |
| Chemical Biology Probes | Synthesis of peptides containing homocysteine as probes to study cellular processes like oxidative stress and enzyme activity. chemimpex.commdpi.com | Ensuring the probe's stability and specificity within the complex intracellular environment. |
Future Perspectives in Peptide and Protein Science
The future of Fmoc-S-trityl-L-Homocysteine in peptide and protein science is intrinsically linked to the broader advancement of synthetic methodologies and the increasing demand for complex, functional biomolecules. As a tool for introducing a non-proteinogenic amino acid, it will continue to be valuable for moving beyond the canonical 20 amino acids to create synthetic proteins with expanded chemical functionality. mdpi.com This includes the development of "stapled" peptides, where the homocysteine residue could serve as an anchor point for creating covalent hydrocarbon bridges to lock the peptide into a specific bioactive conformation, enhancing its stability and cell permeability.
Further advancements are anticipated in the realm of chemoselective ligation techniques, where homocysteine's thiol group can participate in reactions like native chemical ligation (NCL) to assemble larger proteins from smaller, synthetically accessible peptide fragments. albany.edu This approach allows for precise control over the protein's composition, enabling the site-specific incorporation of labels, post-translational modifications, or other functionalities. albany.edu The application of thiol-ene chemistry to peptides containing deprotected homocysteine is another promising area, offering a "click" chemistry approach for rapid and efficient modification and cyclization under mild conditions. frontiersin.org Ultimately, the strategic use of Fmoc-S-trityl-L-Homocysteine will contribute to the synthesis of next-generation peptide therapeutics, advanced biomaterials, and sophisticated molecular probes, pushing the boundaries of what is possible in peptide and protein science.
Q & A
Q. How is Fmoc-S-trityl-L-Homocysteine synthesized, and what are the critical reaction conditions?
Methodological Answer: The synthesis involves introducing the Fmoc and trityl groups to L-homocysteine. Key steps include:
- pH Control : Maintain pH ≥7 during Fmoc protection to avoid protonation of free amino groups, but avoid excessive alkalinity to prevent Fmoc cleavage .
- Deprotection : Use trifluoroacetic acid (TFA)/H₂O for trityl group removal, with a 15-minute deprotection phase to minimize side reactions .
- Side Reaction Mitigation : Optimize reagent stoichiometry (e.g., limit Fmoc-Cl excess) and use inert solvents (e.g., DMF) to suppress dipeptide formation .
Q. What are the recommended storage and handling protocols for Fmoc-S-trityl-L-Homocysteine?
Methodological Answer:
Q. How is purity assessed for Fmoc-S-trityl-L-Homocysteine?
Methodological Answer:
- HPLC Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Purity ≥98% is typical .
- Mass Spectrometry : Confirm molecular weight (585.71 g/mol) via ESI-MS or MALDI-TOF .
Advanced Research Questions
Q. How can coupling efficiency be optimized for Fmoc-S-trityl-L-Homocysteine in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- Activation Reagents : Use HOBt/DIC or Oxyma Pure/DIC for efficient activation, reducing racemization .
- Solvent Selection : DMF or NMP improves solubility; add 1–5% v/v DMSO for recalcitrant couplings .
- Reaction Monitoring : Perform Kaiser tests or inline UV monitoring (301 nm for Fmoc deprotection) .
Q. What strategies prevent disulfide bond scrambling during trityl group removal?
Methodological Answer:
- Reductive Conditions : Add 2–5% triisopropylsilane (TIS) to TFA to scavenge carbocations and suppress thiol oxidation .
- Temperature Control : Conduct deprotection at 0–4°C to slow reactive intermediate formation .
- Post-Deprotection Quenching : Immediately neutralize with cold ether or buffer to stabilize free thiols .
Q. How can Fmoc-S-trityl-L-Homocysteine be used to study homocysteine’s role in vascular disease models?
Methodological Answer:
- In Vitro Models : Incorporate the compound into peptides mimicking homocysteinylated proteins. Assess endothelial cell apoptosis via caspase-3 assays .
- Animal Studies : Use radiolabeled derivatives (e.g., ³⁵S) to track homocysteine incorporation into tissues and measure plasma homocysteine via HPLC-fluorescence .
Q. What analytical challenges arise in quantifying trace impurities in Fmoc-S-trityl-L-Homocysteine?
Methodological Answer:
Q. How does Fmoc-S-trityl-L-Homocysteine stability vary under long-term storage?
Methodological Answer:
- Accelerated Stability Studies : Store aliquots at 25°C/60% RH for 6 months. Monitor purity loss via HPLC; ≤2% degradation is acceptable if stored desiccated .
- Degradation Pathways : Hydrolysis of the trityl group dominates; use Karl Fischer titration to correlate moisture content with degradation rates .
Data Contradictions and Resolution
Q. Discrepancies in toxicity How should safety protocols be designed?
Resolution :
- Acute Toxicity : While reports limited data, classifies it as harmful if swallowed (Category 4). Default to strict PPE and emergency protocols (e.g., eye wash stations, 15-minute flushing for exposure) .
- Ecotoxicity : Assume high aquatic toxicity (no data) and dispose via licensed chemical waste facilities .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
